(1S)-1-(4-Methoxycyclohexyl)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(4-methoxycyclohexyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-UEJVZZJDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methoxycyclohexyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the cyclohexane ring.
Chiral Resolution: Separation of the (1S) enantiomer from the racemic mixture.
Amination: Introduction of the ethanamine side chain through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Methoxycyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions at the amine or methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Methoxycyclohexyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Modulation of signaling pathways, such as neurotransmitter release or inhibition of metabolic enzymes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Ethanamine Derivatives
Key Observations:
- Cyclohexyl vs.
- Substituent Position: Para-substituted methoxy groups (e.g., 4-methoxy) optimize electronic effects (electron-donating) for interactions with biological targets, while ortho-substituents (e.g., 2-methoxy) introduce steric challenges .
- Alkoxy Chain Length: Ethoxy groups (as in 4-ethoxyphenyl derivatives) enhance lipophilicity but may reduce solubility compared to methoxy .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
Insights:
- Lipophilicity: The cyclohexyl derivative’s higher LogP suggests better membrane permeability but lower aqueous solubility than phenyl analogs.
- Bioactivity: Para-methoxy substitution on phenyl rings correlates with potent inhibitory activity (e.g., DMT1), though cyclohexyl analogs require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
